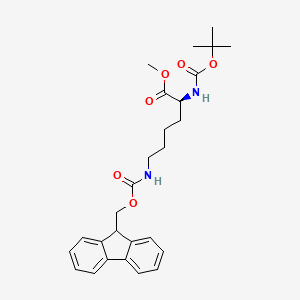

Boc-Lys(Fmoc)-OMe

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSZDVABASFMMF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718456 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-28-1 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a crucial building block in synthetic peptide chemistry. The strategic placement of its orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 9-fluorenylmethoxycarbonyl (Fmoc) group at the ε-amino position, coupled with a C-terminal methyl ester, offers unique advantages in the design and synthesis of complex peptides and peptidomimetics.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a Boc group, the ε-amino group is protected by an Fmoc group, and the C-terminal carboxylic acid is esterified as a methyl ester. This specific arrangement of protecting groups is key to its utility in chemical synthesis.

Structure:

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Chemical Name | Nα-Boc-Nε-Fmoc-L-lysine methyl ester | |

| Synonyms | Boc-L-Lys(Fmoc)-OMe | [] |

| CAS Number | 133628-28-1 | |

| Molecular Formula | C₂₇H₃₄N₂O₆ | [] |

| Molecular Weight | 482.58 g/mol | [] |

| Appearance | White to off-white powder | |

| Melting Point | 101-108 °C | |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | |

| Purity | ≥ 98% (HPLC) | [] |

Orthogonal Protection Strategy

The key feature of this compound is its orthogonal protection scheme. The Boc and Fmoc groups can be selectively removed under different chemical conditions, allowing for precise control over the synthesis of complex peptide architectures.

-

Boc (tert-butyloxycarbonyl) Group: This group is labile to strong acids, such as trifluoroacetic acid (TFA). It is stable under the basic conditions used for Fmoc group removal.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. It is stable to the acidic conditions used for Boc group removal.

-

Methyl Ester: The C-terminal methyl ester can be hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid.

This orthogonality is fundamental to its application in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Experimental Protocols

Synthesis of Nα-Boc-Nε-Fmoc-L-lysine methyl ester

General Procedure:

-

Starting Material: Nα-Boc-Nε-Fmoc-L-lysine.

-

Esterification: The carboxylic acid of the starting material is converted to its methyl ester. A common method is to use a methylating agent such as methyl iodide in the presence of a mild base like cesium carbonate in a suitable solvent (e.g., dimethylformamide).[2]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted into an organic solvent (e.g., ethyl acetate), dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated.[2]

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure Nα-Boc-Nε-Fmoc-L-lysine methyl ester.

Purification and Analysis

Purification:

-

Column Chromatography: As mentioned in the synthesis protocol, silica gel column chromatography is a standard method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and any impurities present.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of this compound. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The compound is detected by UV absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra would show characteristic peaks for the Boc, Fmoc, and methyl ester groups, as well as the lysine backbone.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the ester and carbamates, and the N-H bonds.

Applications in Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides with specific modifications at the lysine side chain. Its unique protection scheme allows for the selective deprotection of either the α-amino or ε-amino group, enabling diverse synthetic strategies.

Solution-Phase Peptide Synthesis:

In solution-phase synthesis, the methyl ester of this compound can be advantageous as it enhances solubility in organic solvents, which can improve coupling efficiency.[] The general workflow for incorporating this building block is as follows:

Applications in Drug Development and Research:

The ability to selectively modify the lysine side chain makes this compound a valuable tool in various research and development areas:

-

Peptide-Drug Conjugates: The ε-amino group can be deprotected to allow for the attachment of cytotoxic drugs, imaging agents, or other functional molecules.

-

Branched Peptides: The lysine side chain can serve as a branching point for the synthesis of dendritic peptides or multiple antigenic peptides (MAPs).

-

Post-Translational Modification Studies: This building block can be used to synthesize peptides with specific modifications at a lysine residue, mimicking post-translational modifications found in proteins.

While this guide provides a comprehensive overview, researchers should always refer to the latest literature and safety data sheets for the most up-to-date information and handling procedures. The versatility of this compound makes it an indispensable reagent for advanced peptide chemistry and the development of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to Boc-Lys(Fmoc)-OMe (CAS: 133628-28-1) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a critical building block in the field of peptide chemistry. This document serves as a comprehensive resource, detailing its physicochemical properties, applications, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of the amino acid L-lysine, strategically modified with two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the α-amino position and a fluorenylmethyloxycarbonyl (Fmoc) group at the ε-amino position of the side chain. The methyl ester at the C-terminus enhances its solubility in organic solvents commonly used in peptide synthesis. This dual protection scheme allows for selective deprotection and subsequent modification, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and bioconjugates.[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 133628-28-1 | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₃₄N₂O₆ | [1][2] |

| Molecular Weight | 482.58 g/mol | [1][2][4] |

| Purity | ≥97% (HPLC) | [1][2][3] |

| Melting Point | 101-108 °C | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Optical Rotation | [a]D²⁰ = -9 ± 2º (c=1 in CH₃CN) | [1] |

| Storage Conditions | 0-8 °C, sealed in a dry environment | [1][2][3] |

IUPAC and Other Identifiers

| Identifier Type | Identifier | References |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate | [2][3] |

| Synonyms | Boc-L-Lys(Fmoc)-OMe, (S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | [1][2][3][5] |

| InChI Key | NUSZDVABASFMMF-QHCPKHFHSA-N | [2][3] |

Applications in Research and Development

This compound is a cornerstone reagent in several advanced scientific domains:

-

Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS), where the orthogonal Boc and Fmoc protecting groups allow for selective deprotection strategies. This is crucial for the synthesis of peptides with specific side-chain modifications or for the creation of branched peptides.[1][2]

-

Drug Development: This compound is integral to the development of peptide-based therapeutics. The incorporation of lysine residues can enhance the stability, solubility, and bioavailability of drug candidates.[1]

-

Bioconjugation: The ε-amino group of the lysine side chain, once deprotected, serves as a reactive handle for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[1]

-

Epigenetics Research: Derivatives of this compound are used to synthesize histone tail peptides with specific post-translational modifications, such as methylation, which are crucial for studying epigenetic regulation.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

General Fmoc-SPPS Workflow

The synthesis of a peptide on a solid support generally follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.

1. Resin Preparation:

- Place 150 mg of Rink Amide resin (0.66 mmol/g loading) in the reaction vessel.

- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

- Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes.

- Drain the solution.

- Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes.

- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free primary amine.

3. Coupling of this compound:

- In a separate vial, dissolve 241 mg (0.5 mmol, 5 eq.) of this compound and 190 mg (0.5 mmol, 5 eq.) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 5 mL of DMF.

- Add 174 µL (1.0 mmol, 10 eq.) of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 2 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the reaction vessel for 2-4 hours at room temperature.

- Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Subsequent Steps:

- For the next amino acid in the sequence, the Fmoc group on the lysine side chain remains protected, while the Boc group at the N-terminus would be removed under acidic conditions (this is not the standard Fmoc-SPPS procedure and highlights the orthogonal nature). In a standard Fmoc-SPPS, the N-terminal protecting group would be Fmoc, which is removed in the next cycle. This specific building block is more suited for scenarios where side-chain modification is desired.

6. Final Cleavage and Deprotection:

- After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

- Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Fmoc group on the lysine side chain will remain intact if desired, or can be removed with piperidine prior to cleavage.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Context

While this compound is not directly involved in signaling pathways, it is a key component for synthesizing peptides that can modulate these pathways. For instance, a peptide inhibitor of a protein kinase could be synthesized using this amino acid. The lysine residue could be crucial for receptor binding or could be a site for post-synthesis modification to attach a fluorescent probe for imaging studies.

The diagram below illustrates a hypothetical scenario where a custom-synthesized peptide, potentially containing a lysine residue incorporated using this compound, inhibits a kinase in a signaling cascade.

Caption: Inhibition of a kinase signaling pathway by a synthesized peptide.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided data and protocols are intended to facilitate the work of scientists in the fields of peptide chemistry, drug discovery, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. US3780015A - Process for preparing lysine containing peptides - Google Patents [patents.google.com]

- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Orthogonal Protection of Boc-Lys(Fmoc)-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of the orthogonally protected amino acid derivative, tert-butyloxycarbonyl-L-lysine(9-fluorenylmethoxycarbonyl)-methyl ester (Boc-Lys(Fmoc)-OMe). This specialized building block offers strategic advantages in advanced peptide synthesis and modification, particularly in solution-phase methodologies and for the construction of complex peptide architectures.

The Core Principle: Orthogonal Protection

In peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence.[1] The concept of "orthogonal protection" is fundamental, allowing for the selective removal of one type of protecting group in the presence of others by employing different chemical conditions.[1][2][3]

The this compound derivative exemplifies this principle by utilizing two distinct protecting groups with mutually exclusive deprotection chemistries:

-

Boc (tert-butyloxycarbonyl): This group protects the α-amino group of lysine and is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA).[3]

-

Fmoc (9-fluorenylmethoxycarbonyl): This group safeguards the ε-amino group of the lysine side chain and is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4]

The methyl ester (-OMe) at the C-terminus provides protection for the carboxylic acid group and is typically removed by saponification under basic conditions (e.g., with LiOH or NaOH), a condition distinct from those used for Boc and Fmoc removal. This three-tiered protection strategy allows for precise, stepwise modifications at different positions of the lysine residue.

Strategic Applications in Peptide Chemistry

The unique arrangement of protecting groups in this compound makes it a valuable tool for specific applications that are not as readily addressed with the more common Fmoc-Lys(Boc)-OH. Its primary utility is found in:

-

Solution-Phase Peptide Synthesis: The methyl ester is well-suited for synthesis in solution, as opposed to the solid-phase synthesis (SPPS) where a resin anchor acts as the C-terminal protecting group.

-

Synthesis of Branched and Cyclic Peptides: The ability to selectively deprotect the ε-amino group of the lysine side chain by removing the Fmoc group allows for the construction of branched peptides.[5] The peptide chain can be elongated from this newly liberated amine. Similarly, this functionality can be used to form cyclic peptides through side-chain to C-terminus or side-chain to N-terminus cyclization.

-

Site-Specific Labeling and Conjugation: Following selective Fmoc removal, the ε-amino group of the lysine side chain becomes available for conjugation with various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or other bioactive moieties.[5] This is crucial in the development of diagnostic probes and targeted therapeutics.[6]

Chemical Structures and Deprotection Pathways

The chemical structure of this compound and its selective deprotection pathways are visualized below.

Caption: Chemical structure of this compound.

The following diagram illustrates the orthogonal deprotection workflows for this compound.

Caption: Orthogonal deprotection pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the selective deprotection of the Boc and Fmoc groups.

Boc Group Deprotection (α-Amino Deprotection)

The Boc group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 50% (v/v) relative to DCM.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution is advised due to CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product, H-Lys(Fmoc)-OMe, as a TFA salt if the basic wash is omitted.[7]

-

Fmoc Group Deprotection (ε-Amino Deprotection)

The Fmoc group is cleaved under mild basic conditions using piperidine.[4]

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

Procedure:

-

Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8][9]

-

Dissolution: Dissolve this compound in DMF in a round-bottom flask with a magnetic stir bar.

-

Reaction: Add the 20% piperidine in DMF solution to the reaction mixture. Stir at room temperature. The reaction is typically rapid, often completing within 5-30 minutes.[9] Monitor the reaction by TLC or LC-MS.

-

Work-up: The work-up procedure for solution-phase Fmoc deprotection can be more complex than in SPPS due to the presence of piperidine and the dibenzofulvene-piperidine adduct in solution with the product. Purification is typically achieved through chromatographic methods (e.g., silica gel column chromatography) to isolate the desired Boc-Lys(H)-OMe product.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Boc and Fmoc deprotection based on established protocols. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Typical Conditions for Boc Deprotection

| Parameter | Condition | Reference |

| Reagent | Trifluoroacetic acid (TFA) | [7] |

| Solvent | Dichloromethane (DCM) | [7][10] |

| TFA Concentration | 20-50% (v/v) in DCM | [7] |

| Temperature | 0 °C to Room Temperature | [7][10] |

| Reaction Time | 1-4 hours | [7][10] |

Table 2: Typical Conditions for Fmoc Deprotection

| Parameter | Condition | Reference |

| Reagent | Piperidine | [4][9] |

| Solvent | N,N-Dimethylformamide (DMF) | [4][9] |

| Piperidine Concentration | 20% (v/v) in DMF | [8][9] |

| Temperature | Room Temperature | [11] |

| Reaction Time | 5-30 minutes | [9] |

Logical Workflow for Application in Peptide Synthesis

The following diagram illustrates a logical workflow for utilizing this compound in the synthesis of a branched peptide.

Caption: Workflow for branched peptide synthesis.

Conclusion

This compound is a specialized yet powerful tool in the arsenal of peptide chemists. Its orthogonal protection scheme offers a high degree of control for the synthesis of complex peptides, particularly in solution-phase synthesis and for the creation of branched or specifically labeled peptide structures. A thorough understanding of the distinct deprotection chemistries for the Boc and Fmoc groups is essential for the successful application of this versatile building block in research and drug development.

References

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Boc-Lys(Fmoc)-OMe: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the protected amino acid derivative, Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe). Due to the limited availability of specific quantitative data for this particular methyl ester derivative, this document also includes relevant data for the closely related free acid, Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), to provide valuable insights. General experimental protocols for determining solubility and stability are also presented.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. The orthogonal protection scheme, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the ε-amino group of the lysine side chain, allows for selective deprotection and the introduction of modifications at either position. The C-terminal methyl ester provides temporary protection of the carboxylic acid, which can be advantageous in certain synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of the related compound Fmoc-Lys(Boc)-OH is provided below. These properties can offer an approximation for the behavior of this compound.

| Property | Value (for Fmoc-Lys(Boc)-OH) |

| Molecular Formula | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | Approximately 130-135 °C (decomposes) |

Solubility Data

Table 1: Solubility of Fmoc-Lys(Boc)-OH

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (213.43 mM) | [1][2] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

| Water | Slightly soluble | [4] |

Stability Data

Detailed stability studies on this compound under various conditions (pH, temperature, light) are not extensively reported. However, the stability of the compound is primarily dictated by the lability of its protecting groups (Boc and Fmoc) and the methyl ester.

General Stability Profile:

-

Boc Group (α-amino): The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5]

-

Fmoc Group (ε-amino): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[3][5]

-

Methyl Ester (C-terminus): The methyl ester is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under stronger basic (saponification) or acidic conditions, particularly with heating.[6] Studies on other amino acid methyl esters have shown good stability in organic solvents like toluene for extended periods.[7]

Table 2: General Stability of Protecting Groups in this compound

| Condition | Boc Group Stability | Fmoc Group Stability | Methyl Ester Stability |

| Strong Acid (e.g., TFA) | Labile | Stable | Potentially Labile |

| Base (e.g., Piperidine) | Stable | Labile | Generally Stable |

| Strong Base (e.g., NaOH) | Stable | Labile | Labile (hydrolysis) |

| Neutral pH | Stable | Stable | Stable |

| Elevated Temperature | Generally stable, but prolonged heating with acid/base can cause cleavage. | Generally stable, but prolonged heating with base can cause cleavage. | Stability decreases, especially in the presence of acid or base. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of protected amino acids like this compound.

Protocol for Solubility Determination

This protocol provides a general method for assessing the solubility of a compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, DMSO, DMF, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Microcentrifuge tubes or small vials

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.

-

Solvent Addition: Add a measured volume of the test solvent to the tube to achieve a desired starting concentration (e.g., 1 mg/mL).

-

Dissolution Attempts:

-

Vortexing: Vortex the sample vigorously for 1-2 minutes. Visually inspect for complete dissolution.

-

Sonication: If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[8]

-

Gentle Heating: If necessary, gently warm the sample in a water bath (not exceeding 40°C) while mixing.[8]

-

-

Observation: After each step, visually inspect the solution against a dark background to check for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the compound does not dissolve, incrementally add more solvent and repeat the dissolution steps to determine the approximate solubility limit.

-

Data Recording: Record the final concentration at which the compound completely dissolves for each solvent.

Protocol for Stability Assessment (pH and Temperature)

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Organic solvent for stock solution (e.g., acetonitrile or DMSO)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

-

Sample Preparation: In separate vials, dilute the stock solution with each of the different pH buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect the buffer's pH.

-

Initial Analysis (T=0): Immediately analyze an aliquot from each vial by HPLC to determine the initial peak area of the intact this compound. This serves as the baseline.

-

Incubation: Store the vials at the different predetermined temperatures.

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.

-

Data Analysis:

-

Monitor the peak area of the parent compound (this compound) over time.

-

Look for the appearance of new peaks, which would indicate degradation products (e.g., deprotected amino acid, hydrolyzed ester).

-

Calculate the percentage of the remaining intact compound at each time point relative to the initial (T=0) measurement.

-

Plot the percentage of the remaining compound versus time for each pH and temperature condition to determine the degradation kinetics.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of this compound.

General Workflow for Solubility Testing

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a valuable reagent in peptide chemistry, offering a versatile platform for the synthesis of modified peptides. While specific quantitative data on its solubility and stability are limited, the known properties of the closely related Fmoc-Lys(Boc)-OH and the general chemical behavior of its constituent protecting groups and ester functionality provide a solid foundation for its effective use. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications. As with any reagent, it is recommended to perform small-scale tests to confirm solubility and stability in the desired experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. 71989-26-9 CAS MSDS (Fmoc-Lys(Boc)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of the C-terminal Methyl Ester in Boc-Lys(Fmoc)-OMe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a critical building block in modern peptide synthesis. We will delve into the specific functions of its constituent parts, with a particular focus on the often-overlooked C-terminal methyl ester, and provide detailed experimental protocols and quantitative data to support its use in research and drug development.

Core Concepts: Understanding the Architecture of this compound

This compound is a derivative of the amino acid lysine, strategically modified with three key chemical moieties: two protecting groups (Boc and Fmoc) and a C-terminal methyl ester. This trifecta of modifications bestows upon the molecule a unique set of properties that are highly advantageous in the complex world of peptide synthesis.

-

The Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group shields the α-amino group of the lysine. Its primary role is to prevent unwanted reactions at this site during peptide chain elongation. The Boc group is stable under the basic conditions used to remove the Fmoc group, ensuring the integrity of the N-terminus until the desired moment of deprotection[][2].

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: In this specific derivative, the Fmoc group protects the ε-amino group of the lysine side chain. This base-labile protecting group is orthogonal to the acid-labile Boc group, allowing for the selective deprotection of either the N-terminus or the side chain. This orthogonality is fundamental to the synthesis of complex peptides, including branched or cyclic structures, and for the site-specific modification of the lysine side chain[][3].

-

The C-terminal Methyl Ester (-OMe): The methyl esterification of the C-terminal carboxylic acid serves several crucial purposes, both during and after peptide synthesis.

The Pivotal Role of the C-terminal Methyl Ester

While the Boc and Fmoc groups are well-understood staples of peptide chemistry, the C-terminal methyl ester in this compound plays a multifaceted and strategic role that is critical to its utility.

During Peptide Synthesis:

-

Prevention of Undesired Reactions: The primary function of the methyl ester during synthesis is to protect the C-terminal carboxyl group. This prevents it from participating in unwanted side reactions, such as cyclization or oligomerization, during the activation and coupling of the amino acid to the solid support or the growing peptide chain.

-

Enhanced Solubility: The esterification of the carboxylic acid increases the hydrophobicity of the amino acid derivative. This can lead to improved solubility in the organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating more efficient and complete coupling reactions[].

In the Final Peptide:

-

Increased Hydrophobicity and Membrane Permeability: The presence of a C-terminal methyl ester in the final peptide increases its overall hydrophobicity. This property can be highly beneficial for therapeutic peptides, as it can enhance their ability to cross cell membranes and reach intracellular targets[4].

-

Mimicking Natural Post-Translational Modifications: C-terminal esterification is a naturally occurring post-translational modification in some proteins. The use of this compound allows for the synthesis of peptides that mimic these natural structures, which can be crucial for studying their biological activity.

-

Enhanced Stability: In some cases, the C-terminal methyl ester can protect the peptide from degradation by certain carboxypeptidases, thereby increasing its in vivo half-life.

Quantitative Data: Performance in Peptide Synthesis

The choice of protecting group strategy and the use of modified amino acids can significantly impact the yield and purity of peptide synthesis. The following table provides illustrative data comparing the performance of Fmoc-based synthesis strategies.

| Parameter | Typical Outcome with Standard Fmoc-Amino Acids | Notes |

| Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long peptides, as even small losses at each step can significantly reduce the overall yield[]. |

| Crude Peptide Purity | 20-40% | The initial purity of the crude peptide can be influenced by the purity of the starting amino acids and the efficiency of the coupling and deprotection steps[5]. |

| Purified Peptide Yield | 15-30% | The final yield after purification is dependent on the crude purity and the complexity of the purification process. |

| Purity of Commercial Fmoc-Lys(Boc)-OH | ≥99.0% (HPLC) | High-purity starting materials are essential for achieving high-purity final peptides[6]. |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the manual coupling of this compound onto a resin for SPPS.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin in the synthesis vessel.

-

Reaction: Shake the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Saponification of the C-terminal Methyl Ester

This protocol describes the cleavage of the methyl ester to yield the free carboxylic acid after peptide synthesis.

Materials:

-

Peptide with C-terminal methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve the protected peptide-ester in a mixture of THF and water.

-

Saponification: Add a solution of LiOH (2-20 molar equivalents) to the peptide solution.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by HPLC or TLC. The reaction is typically complete within a few hours.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl.

-

Extraction: Extract the peptide with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peptide with a free C-terminal carboxylic acid.

Visualization of a Relevant Biological Pathway and Experimental Workflow

This compound is instrumental in the synthesis of peptides containing post-translational modifications, such as methylated lysine, which are crucial for studying epigenetic regulation. For instance, the methylation of lysine 4 on histone H3 (H3K4me) is a key event in transcriptional activation.

Histone H3K4 Methylation Signaling Pathway

Caption: Simplified signaling pathway of Histone H3K4 methylation leading to gene transcription.

Experimental Workflow: Synthesis of a Methylated Histone Peptide

Caption: General experimental workflow for the solid-phase synthesis of a peptide using this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the peptide chemist. The strategic placement of the Boc and Fmoc protecting groups, combined with the often-underappreciated C-terminal methyl ester, provides a robust building block for the synthesis of complex and biologically relevant peptides. A thorough understanding of the role of each component, particularly the C-terminal methyl ester, is essential for its effective application in the development of novel peptide-based therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

The Alchemist's Toolkit: An In-depth Guide to Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the cornerstone of drug discovery, biochemical research, and the development of novel therapeutics. At the heart of this synthetic endeavor lies the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups on amino acids, thereby directing the formation of peptide bonds with high fidelity. This technical guide provides a comprehensive exploration of protected amino acids, detailing their core principles, experimental applications, and the quantitative data that underpins their successful implementation in solid-phase peptide synthesis (SPPS).

The Fundamental Principle: Orthogonal Protection Strategies

The art of peptide synthesis hinges on the concept of "orthogonality," a strategy that employs protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group while others remain shielded, ensuring the stepwise and controlled elongation of the peptide chain.[1] The two dominant orthogonal strategies in modern SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2]

-

Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and benzyl (Bzl)-based groups for more permanent side-chain protection.[2][3] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide's linkage to the resin are cleaved simultaneously at the end of the synthesis using a strong acid such as hydrofluoric acid (HF).[2][4]

-

Fmoc/tBu Strategy: The more contemporary and widely used method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[3][5] The Fmoc group is typically removed with a mild base, such as piperidine, while the final cleavage from the resin and side-chain deprotection are accomplished with TFA.[5][6] This strategy offers milder overall conditions, making it suitable for a broader range of peptide sequences.[6]

The Chemist's Arsenal: A Survey of Protecting Groups

The selection of appropriate protecting groups is critical for a successful peptide synthesis campaign. The choice depends on the specific amino acid, the desired orthogonal strategy, and the overall synthetic plan.

N-Terminal Protecting Groups

These "temporary" protecting groups shield the α-amino group of the incoming amino acid during the coupling reaction and are selectively removed to allow for the next coupling cycle.[3][7]

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Moderate acid (e.g., 25-50% TFA in DCM)[3][8] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., 20% piperidine in DMF)[3][9] |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[10] |

C-Terminal Protection in Solid-Phase Peptide Synthesis

In SPPS, the C-terminus of the first amino acid is anchored to an insoluble polymer resin, which effectively serves as the C-terminal protecting group throughout the synthesis.[3] This covalent linkage simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[8][11]

Side-Chain Protecting Groups

These "permanent" protecting groups shield the reactive functionalities of amino acid side chains throughout the entire synthesis and are only removed during the final cleavage step.[3] The choice of side-chain protecting groups is dictated by the N-terminal protection strategy to ensure orthogonality.

| Amino Acid | Functional Group | Fmoc/tBu Strategy Protecting Group (Deprotection with TFA) | Boc/Bzl Strategy Protecting Group (Deprotection with HF) |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[6] | Tos (Tosyl) or NO₂ (Nitro)[12] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester)[10] | OBzl (Benzyl ester) or OcHex (Cyclohexyl ester)[10] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl)[10] | 4-MeOBzl (4-Methoxybenzyl)[12] |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester)[10] | OBzl (Benzyl ester) or OcHex (Cyclohexyl ester)[10] |

| Histidine (His) | Imidazole | Trt (Trityl)[12] | Dnp (2,4-Dinitrophenyl) or Tos (Tosyl)[12] |

| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl)[6] | 2-Cl-Z (2-Chlorobenzyloxycarbonyl)[12] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl)[10] | Bzl (Benzyl)[12] |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl)[10] | Bzl (Benzyl)[12] |

| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl)[8] | For (Formyl)[4] |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl)[10] | 2-Br-Z (2-Bromobenzyloxycarbonyl) or Bzl (Benzyl)[10] |

Quantitative Insights into Protection and Deprotection

The efficiency and kinetics of protecting group removal are critical parameters in SPPS. The following tables summarize key quantitative data for the most common deprotection strategies.

Kinetics of Fmoc Deprotection

The removal of the Fmoc group is typically accomplished with a solution of piperidine in N,N-dimethylformamide (DMF). The reaction rate is dependent on the concentration of the base.[13]

| Reagent | Concentration in DMF | Half-life (t₁/₂) of Fmoc Removal from Fmoc-Val-Resin | Reference |

| Piperidine | 20% | ~6 seconds | [13] |

| Piperidine | 5% | ~8.6 minutes for complete removal | [13] |

| Piperazine | 5% | ~11 minutes for complete removal | [13] |

| Piperazine + DBU | 5% + 0.5% | ~12 seconds | [13] |

| 4-Methylpiperidine | 20% | >99% removal after 3 minutes | [14] |

Note: Deprotection times can be sequence-dependent and may be longer for sterically hindered amino acids.[15]

Boc Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is readily cleaved with TFA. The reaction is typically fast and efficient.

| TFA Concentration in DCM | Temperature | Reaction Time | Outcome | Reference |

| 25% | Room Temperature | 2 hours | Complete deprotection | [16] |

| 50% | Room Temperature | 20-30 minutes | Standard condition for Boc removal | [8] |

| Neat (100%) | Room Temperature | ~4 minutes | Enhanced solvation and rapid deprotection | [8] |

Comparative Efficiency of Common Coupling Reagents

Coupling reagents are essential for activating the C-terminal carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[17][18] While both HBTU and HATU are highly effective, HATU often demonstrates superior performance, especially for challenging sequences.[19][20]

| Coupling Reagent | Description | Relative Performance | Reference |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a less reactive OBt-ester intermediate. | High coupling efficiency, but can be slower and have a higher risk of epimerization compared to HATU.[19] | [19] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a more reactive OAt-ester intermediate due to the electron-withdrawing nitrogen in the triazole ring. | Higher coupling efficiency, faster reaction times, and lower risk of epimerization, particularly for difficult sequences.[19][20] | [19][20] |

| COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) | An immonium-based reagent with high reactivity and improved safety profile compared to benzotriazole-based reagents. | High coupling efficiency, often comparable or superior to HATU, with good solubility and requiring only one equivalent of base.[21][22] | [21][22] |

Visualizing the Core Processes in Peptide Synthesis

Diagrams generated using the DOT language provide clear visual representations of key workflows and mechanisms.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. rgd.mcw.edu [rgd.mcw.edu]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. bachem.com [bachem.com]

- 21. peptide.com [peptide.com]

- 22. pubs.acs.org [pubs.acs.org]

A Tale of Two Lysines: An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe and Fmoc-Lys(Boc)-OH in Peptide Synthesis

For Immediate Release

In the intricate world of peptide synthesis, the strategic selection of protected amino acids is paramount to the successful construction of complex peptide chains. For researchers, scientists, and drug development professionals, a deep understanding of the available building blocks is crucial for designing efficient and robust synthetic routes. This technical guide provides a comprehensive analysis of the fundamental differences between two orthogonally protected lysine derivatives: Boc-Lys(Fmoc)-OMe and the more conventional Fmoc-Lys(Boc)-OH .

At the heart of their differences lies the choice of protecting groups for the α-amino and ε-amino functionalities of the lysine side chain, as well as the protection of the C-terminal carboxyl group. These choices dictate the overall synthetic strategy, influencing the conditions for deprotection, coupling, and final cleavage from the resin in solid-phase peptide synthesis (SPPS).

Core Principles: A Dichotomy of Orthogonal Protection

The primary distinction between these two molecules is the strategic placement of the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This dictates the sequence of deprotection steps and the overall compatibility with different peptide synthesis methodologies.

-

Fmoc-Lys(Boc)-OH : This is the standard and widely used derivative for Fmoc-based SPPS.[1][2] The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation using a weak base, typically piperidine.[3][4] The ε-amino group of the lysine side chain is protected by the acid-labile Boc group, which remains stable throughout the synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3][5] The free carboxylic acid (-OH) allows for direct coupling to the resin or the growing peptide chain using standard coupling reagents.

-

This compound : This derivative is designed for Boc-based SPPS or for specific applications where the lysine side chain needs to be deprotected and modified during the synthesis. The α-amino group is protected by the acid-labile Boc group, which is removed at each step of chain elongation with a moderate acid such as TFA.[6] The ε-amino group is protected by the base-labile Fmoc group. This allows for the selective deprotection of the side chain on-resin using a base, enabling site-specific modifications like branching or the attachment of labels, without affecting the Boc-protected N-terminus.[7][8] The C-terminus is protected as a methyl ester (-OMe), which requires saponification (treatment with a base like NaOH) for removal, a process typically performed in solution-phase synthesis.

Head-to-Head Comparison: A Quantitative Overview

The following table summarizes the key physicochemical and application-specific differences between this compound and Fmoc-Lys(Boc)-OH.

| Feature | This compound | Fmoc-Lys(Boc)-OH |

| Chemical Structure | α-amino: Boc; ε-amino: Fmoc; C-terminus: Methyl Ester | α-amino: Fmoc; ε-amino: Boc; C-terminus: Carboxylic Acid |

| Primary Synthetic Strategy | Boc-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |

| α-Amino Deprotection | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[6][9] | Basic conditions (e.g., 20% Piperidine in DMF)[3][10] |

| ε-Amino Deprotection | Basic conditions (e.g., 20% Piperidine in DMF) | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[2][4] |

| C-Terminus Deprotection | Saponification (e.g., NaOH in solution) | Not applicable (free acid) |

| Orthogonality | Allows for on-resin, base-mediated side-chain modification.[7][8] | Standard orthogonality for Fmoc-SPPS; side chain deprotected during final cleavage.[3][5] |

| Solubility | Soluble in a range of organic solvents. | Soluble in polar organic solvents like DMF and DMSO.[1][4] |

| Molecular Weight | 468.54 g/mol | 468.5 g/mol [4] |

| Typical Applications | Synthesis of peptides with side-chain modifications (e.g., branching, labeling) via Boc-SPPS. | Standard incorporation of lysine in Fmoc-SPPS for linear, cyclic, and modified peptides.[4][5] |

Experimental Protocols: Methodologies in Practice

Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Lys(Boc)-OH into a growing peptide chain on a solid support.

-

Resin Swelling : Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

-

Washing : Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

-

Coupling :

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

-

Washing : Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Confirmation of Coupling : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Selective Side-Chain Deprotection and Modification using Boc-Lys(Fmoc)-OH in Boc-SPPS

This protocol describes the incorporation of Boc-Lys(Fmoc)-OH and subsequent selective deprotection of the lysine side chain for modification.

-

Resin Swelling : Swell the peptide-resin (e.g., Merrifield resin) in DCM for 1-2 hours.

-

Boc Deprotection : Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 25-minute treatment to remove the N-terminal Boc group.

-

Washing and Neutralization : Wash the resin with DCM (3 times), followed by a neutralization step with 10% DIPEA in DCM (2 times for 2 minutes each). Wash again with DCM and DMF.

-

Coupling : Couple Boc-Lys(Fmoc)-OH using a standard coupling protocol for Boc-SPPS (e.g., with HBTU/DIPEA in DMF).

-

Washing : Wash the resin thoroughly with DMF and DCM.

-

Selective Fmoc Deprotection of Side Chain :

-

Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. This will selectively remove the Fmoc group from the lysine side chain, leaving the N-terminal Boc group intact.

-

-

Washing : Wash the resin thoroughly with DMF and DCM.

-

Side-Chain Modification : The free ε-amino group is now available for reaction. Couple the desired molecule (e.g., a fatty acid, a fluorescent label) using appropriate coupling chemistry.

-

Continuation of Synthesis : After side-chain modification, the N-terminal Boc group can be removed as described in step 2 to continue peptide chain elongation.

Visualizing the Core Differences: Chemical Structures and Workflows

To further elucidate the distinct nature of these two lysine derivatives, the following diagrams illustrate their chemical structures and their respective roles in peptide synthesis workflows.

Conclusion

The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice of synthetic strategy. Fmoc-Lys(Boc)-OH is the workhorse for routine Fmoc-based SPPS, offering a reliable and efficient means of incorporating lysine into a peptide sequence. In contrast, this compound, or its free acid counterpart Boc-Lys(Fmoc)-OH, provides a powerful tool for Boc-based SPPS, particularly when site-specific modification of the lysine side chain is required during the synthesis. A thorough understanding of the orthogonal nature of these protecting groups is essential for the rational design of synthetic routes to complex and novel peptide-based therapeutics and research tools.

References

- 1. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Using Boc-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS), particularly within the context of Boc-SPPS. This guide will detail the strategic use of this orthogonally protected amino acid for the synthesis of complex peptides, including branched and site-specifically modified peptides.

A Note on Nomenclature: The request specified Boc-Lys(Fmoc)-OMe. It is important to clarify that for direct use in solid-phase peptide synthesis (SPPS), the free carboxylic acid, Boc-Lys(Fmoc)-OH , is the required building block to enable coupling to the resin-bound amine. The methyl ester version (OMe) is typically employed in solution-phase peptide synthesis or for the preparation of peptide fragments. This guide will focus on the application of the more commonly used carboxylic acid derivative in SPPS.

Core Principles: The Power of Orthogonal Protection

The successful synthesis of complex peptides relies on the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting each other. Boc-Lys(Fmoc)-OH is a prime example of an amino acid derivative designed for such a strategy.

-

Nα-Boc Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to basic conditions but is readily removed by treatment with acids like trifluoroacetic acid (TFA). In the context of Boc-SPPS, the Nα-Boc group is removed at each cycle of amino acid addition.

-

Nε-Fmoc Protection: The ε-amino group of the lysine side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for Boc deprotection but can be selectively removed by treatment with a mild base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).

This orthogonality is the key to the utility of Boc-Lys(Fmoc)-OH in Boc-SPPS. It allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups are intact. This opens up possibilities for on-resin modifications of the lysine side chain.[1]

Applications in Peptide Synthesis

The unique characteristics of Boc-Lys(Fmoc)-OH make it an invaluable tool for the synthesis of a variety of modified peptides:

-

Branched Peptides: The selective deprotection of the Fmoc group on the lysine side chain allows for the synthesis of branched peptides. A second peptide chain can be assembled on the ε-amino group of the lysine residue.[2] Branched peptides are of significant interest in drug development, for creating synthetic vaccines, and as multivalent ligands.

-

Site-Specific Labeling and Conjugation: The exposed lysine side chain can be selectively labeled with a variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), for use in diagnostic assays, imaging studies, or to improve the pharmacokinetic properties of therapeutic peptides.

-

Cyclic Peptides: The deprotected lysine side chain can serve as an anchor point for on-resin cyclization, a strategy often employed to enhance the stability and biological activity of peptides.

Quantitative Data Summary

The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. The following table summarizes typical quantitative data associated with the use of orthogonally protected lysine in SPPS. Please note that actual yields and purities are sequence-dependent and should be optimized for each specific synthesis.

| Parameter | Typical Value | Notes |

| Coupling Efficiency of Boc-Lys(Fmoc)-OH | >99% | Monitored by ninhydrin (Kaiser) test. Double coupling may be required for difficult sequences. |

| On-Resin Fmoc Deprotection Yield | >98% | Can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct. |

| Crude Purity of Branched Peptides | 70-80% | Highly dependent on the sequence and length of the branches. Purification by HPLC is typically required.[3] |

| Final Cleavage Yield | 60-90% | Dependent on the cleavage cocktail and the peptide sequence. |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Boc-Lys(Fmoc)-OH in a manual Boc-SPPS workflow.

This protocol outlines the standard steps for elongating the peptide chain using Boc-protected amino acids.

Materials:

-

Resin (e.g., Merrifield, PAM, or MBHA resin) with the first amino acid attached

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection: Remove the Nα-Boc protecting group by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[4]

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM or DMF.

-

Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., pre-activation with HBTU/DIEA in DMF). The reaction is typically monitored using the Kaiser test to confirm completion.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Boc-Lys(Fmoc)-OH is incorporated into the peptide chain following the standard Boc-SPPS coupling protocol (Step 5 of the General Boc-SPPS Protocol).

This step is performed after the desired peptide chain has been assembled and before the final cleavage from the resin if side-chain modification is intended.

Materials:

-

Peptide-resin containing the Boc-Lys(Fmoc)-OH residue

-

20% (v/v) Piperidine in DMF

Procedure:

-

Wash the peptide-resin thoroughly with DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene byproduct.

-

The resin now has a free ε-amino group on the lysine side chain, ready for modification.

This protocol describes the synthesis of a second peptide chain on the deprotected lysine side chain.

Procedure:

-

Following the selective Fmoc deprotection, the resin is subjected to another round of peptide synthesis, starting with the coupling of the first amino acid of the branch to the ε-amino group of the lysine.

-

The synthesis of the branch proceeds using the standard Boc-SPPS cycle as described in section 4.1.

After the complete peptide has been assembled, it is cleaved from the resin, and all remaining side-chain protecting groups are removed.

Materials:

-

Final peptide-resin

-

Cleavage cocktail (e.g., HF/anisole or a "low and high" HF procedure for sensitive residues)

Procedure:

-

Wash the final peptide-resin with DMF and DCM and dry it under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add the appropriate scavenger cocktail and anhydrous HF.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification and analysis.

Mandatory Visualizations

Caption: Boc-SPPS workflow for synthesizing a side-chain modified peptide.

Caption: Orthogonal deprotection of Boc-Lys(Fmoc)-OH.

Caption: Logical workflow for the synthesis of a branched peptide.

References

Harnessing Lysine Derivatives: A Technical Guide for Chemical Biology and Drug Discovery

Introduction

Lysine, a fundamental amino acid, plays a pivotal role far beyond its structural function in proteins. The reactivity of its side-chain ε-amino group makes it a focal point for a vast array of post-translational modifications (PTMs). These modifications, including acetylation, methylation, ubiquitination, and many others, act as a sophisticated cellular language, dictating protein function, localization, and stability.[1][2] Chemical biologists have developed a powerful arsenal of lysine derivatives to intercept, manipulate, and study these processes. This guide provides an in-depth overview of the core applications of these tools, focusing on probing PTMs, bio-orthogonal labeling, and mapping protein-protein interactions, complete with experimental frameworks and quantitative data for researchers in chemical biology and drug development.

Probing Post-Translational Modifications (PTMs)

Lysine derivatives are instrumental in deciphering the complex regulatory networks governed by PTMs. These tools help identify the "writers" (enzymes that add modifications), "erasers" (enzymes that remove them), and "readers" (proteins that bind to modified lysines) that control cellular signaling.[1][3]

Key Applications:

-

Activity-Based Probes: Chemical probes designed to mimic natural substrates can be used to detect the activity of lysine-modifying enzymes. For example, bio-orthogonal handles can be attached to acyl-CoA analogs, allowing for the detection of lysine acetyltransferase (KAT) activity through "turn-on" fluorescence after a click reaction.[4]

-

PTM-Specific Antibodies and Reagents: Polyclonal and monoclonal antibodies that recognize specific lysine modifications (e.g., acetylated lysine) are essential for techniques like Western blotting, immunoprecipitation, and chromatin immunoprecipitation (ChIP).[5]

-

Mimics for Mechanistic Studies: Non-hydrolyzable or structurally similar analogs of modified lysine can be incorporated into peptides or proteins to study the binding of reader domains or the activity of eraser enzymes.[6][7] For instance, an acetyllysine mimic was used with 19F NMR to detect conformational changes in protein-DNA interactions.[6]

Quantitative Data: PTM Reader Domain Affinities

The interaction between "reader" domains and modified lysine residues is critical for signal transduction. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common methods to quantify these binding affinities.

| Reader Domain | Histone Peptide Ligand | Modification | Dissociation Constant (Kd) | Technique |

| HP1 Chromodomain | H3 (1-15) | K9me3 | ~1 µM | ITC |

| 53BP1 Tudor Domain | H4 (16-25) | K20me2 | 18 µM | ITC |

| L3MBTL1 MBT Repeat | H4 (16-25) | K20me1 | ~2 µM | ITC |

Table 1: Representative binding affinities for PTM "reader" domains with their respective methylated lysine peptide ligands, as determined by Isothermal Titration Calorimetry (ITC). Data compiled from various biochemical studies.[8]

Experimental Workflow: Identifying PTM Reader Proteins

The following workflow outlines a common strategy to identify proteins that bind to a specific lysine modification using a synthetic peptide probe.

References

- 1. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Biology Tools for Protein Lysine Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bioorthogonal turn-on fluorescent strategy for the detection of lysine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]

- 6. A genetically encoded 19F NMR probe for lysine acetylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Azalysine analogues as probes for protein lysine deacetylation and demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Peptides Incorporating Lysine Derivatives Using Orthogonal Protecting Groups

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with specific functionalities is a cornerstone of modern drug discovery and biomedical research. Lysine, with its versatile side-chain amino group, is a frequent target for modification, enabling the creation of branched peptides, the attachment of labels, and the introduction of post-translational modifications. The successful synthesis of such complex peptides relies on a robust orthogonal protection strategy, primarily utilizing tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This document provides detailed application notes and protocols for the synthesis of peptides using Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS). While the methyl ester derivative, Boc-Lys(Fmoc)-OMe, is less common, its potential application in solution-phase synthesis is also briefly discussed.